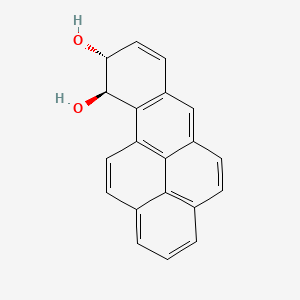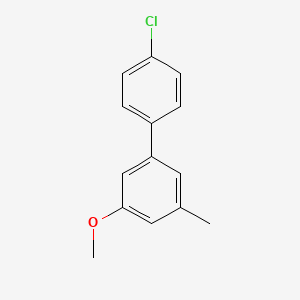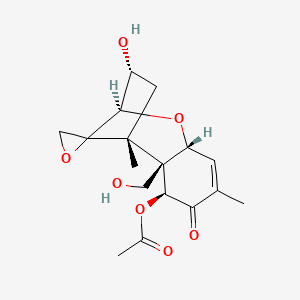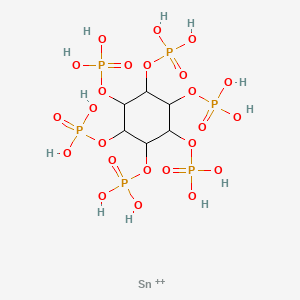
Stannous phytate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Stannous phytate can be synthesized by reacting stannous chloride (SnCl_2) with sodium phytate in an aqueous medium. The reaction typically occurs under mild conditions, with the pH adjusted to neutral using a buffer solution. The resulting this compound precipitate is then filtered, washed, and dried.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the controlled addition of stannous chloride to a solution of sodium phytate, followed by precipitation, filtration, and drying. The purity and yield of the product are optimized through careful control of reaction parameters such as temperature, pH, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: Stannous phytate undergoes various chemical reactions, including:
Oxidation: Stannous ions (Sn^2+) can be oxidized to stannic ions (Sn^4+) under certain conditions.
Reduction: this compound can act as a reducing agent in some chemical reactions.
Substitution: The phytate ligand can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and nitric acid (HNO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled pH and temperature conditions.
Major Products Formed:
Oxidation: Stannic phytate or other stannic compounds.
Reduction: Reduced forms of the reactants involved.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Chemistry:
Catalysis: Stannous phytate can act as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Biology:
Nutrient Bioavailability: Phytate is known to chelate essential minerals, reducing their bioavailability. This compound can be used to study the effects of phytate on mineral absorption in biological systems.
Medicine:
Radiopharmaceuticals: this compound labeled with technetium-99m (99mTc) is used as a radiopharmaceutical for imaging lymph nodes in cancer diagnostics
Industry:
Food Additives: this compound can be used as a food additive to enhance the nutritional value of food products by reducing the anti-nutritional effects of phytate.
Mechanism of Action
The mechanism of action of stannous phytate involves its interaction with various molecular targets and pathways:
Molecular Targets:
Phytate Binding: Stannous ions bind to the phosphate groups of phytate, forming a stable complex.
Metal Chelation: this compound can chelate other metal ions, affecting their bioavailability and reactivity.
Pathways Involved:
Enzymatic Hydrolysis: Phytase enzymes can hydrolyze the phytate component of this compound, releasing inorganic phosphate and other products.
Redox Reactions: Stannous ions can participate in redox reactions, influencing the oxidative state of other molecules.
Comparison with Similar Compounds
Stannous Chloride (SnCl_2): A common reducing agent and precursor for stannous phytate synthesis.
Sodium Phytate: The sodium salt of phytic acid, used as a starting material for this compound synthesis.
Technetium-99m Phytate: A radiopharmaceutical used for imaging, similar to this compound labeled with technetium-99m.
Uniqueness:
Radiopharmaceutical Applications: this compound’s ability to be labeled with technetium-99m for use in medical imaging sets it apart from other stannous compounds.
Nutrient Bioavailability Studies: Its role in studying the effects of phytate on mineral absorption is unique compared to other phytate compounds.
Properties
CAS No. |
56083-79-5 |
|---|---|
Molecular Formula |
C6H18O24P6Sn+2 |
Molecular Weight |
778.75 g/mol |
IUPAC Name |
(2,3,4,5,6-pentaphosphonooxycyclohexyl) dihydrogen phosphate;tin(2+) |
InChI |
InChI=1S/C6H18O24P6.Sn/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);/q;+2 |
InChI Key |
HKYXYLUKNVSNLK-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O.[Sn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile](/img/structure/B14624625.png)
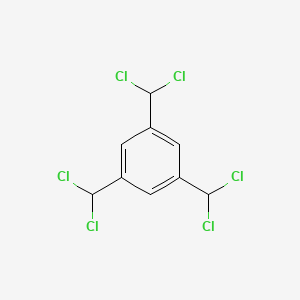
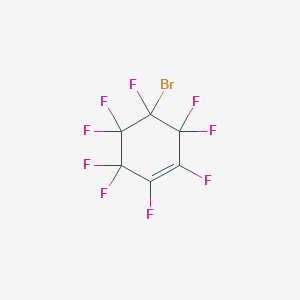
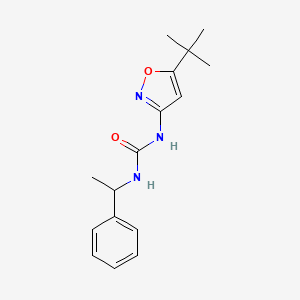
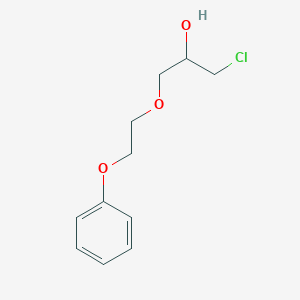
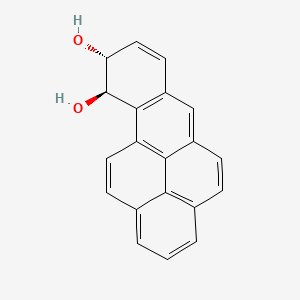
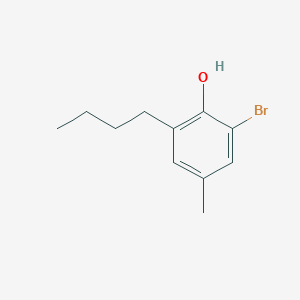
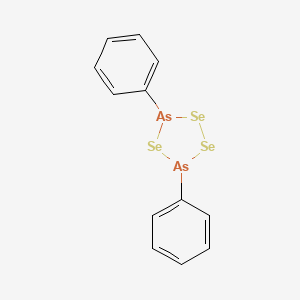
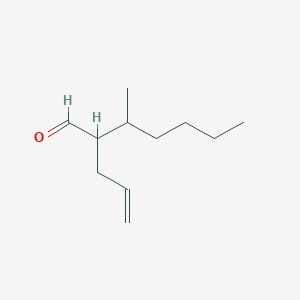
![2-Decyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B14624673.png)
